Potassium (E)-trifluoro(3-hydroxyprop-1-en-1-yl)borate
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Overview
Description
Potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide is a specialized organoboron compound. Organoboron compounds are widely used in organic synthesis due to their versatility and stability. This particular compound is known for its unique trifluoroborate group, which imparts distinct chemical properties, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide can be synthesized through several methods. One common approach involves the reaction of a suitable boronic acid or ester with potassium fluoride and a trifluoroborate source under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and may be catalyzed by a palladium complex to enhance the yield and selectivity .
Industrial Production Methods
In industrial settings, the production of potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to yield borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borane derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
Potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide has numerous applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the development of boron-containing drugs, which have potential therapeutic applications.
Mechanism of Action
The mechanism by which potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can participate in nucleophilic substitution reactions, forming stable covalent bonds with electrophilic centers. This interaction is crucial in cross-coupling reactions, where the compound acts as a nucleophile, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
- Potassium 3-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide stands out due to its unique trifluoroborate group, which imparts enhanced stability and reactivity compared to other organoboron compounds. This makes it particularly valuable in synthetic chemistry, where it can be used under a wide range of conditions without degradation .
Properties
Molecular Formula |
C3H5BF3KO |
---|---|
Molecular Weight |
163.98 g/mol |
IUPAC Name |
potassium;trifluoro-[(E)-3-hydroxyprop-1-enyl]boranuide |
InChI |
InChI=1S/C3H5BF3O.K/c5-4(6,7)2-1-3-8;/h1-2,8H,3H2;/q-1;+1/b2-1+; |
InChI Key |
JZYDUXTWWAEOKJ-TYYBGVCCSA-N |
Isomeric SMILES |
[B-](/C=C/CO)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CCO)(F)(F)F.[K+] |
Origin of Product |
United States |
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